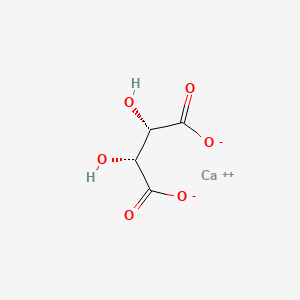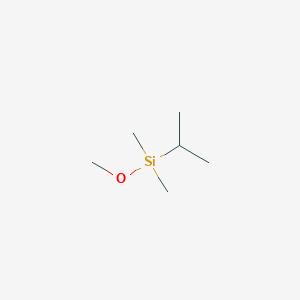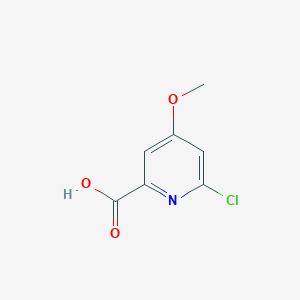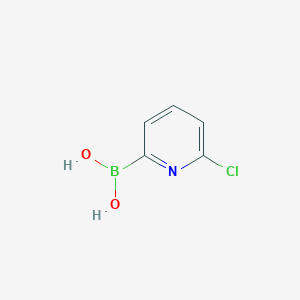
6-Chloropyridine-2-boronic acid
Übersicht
Beschreibung
6-Chloropyridine-2-boronic acid is a chemical compound with the empirical formula C5H5BClNO2 and a molecular weight of 157.36 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Chloropyridine-2-boronic acid and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-2-boronic acid can be represented by the SMILES string OB(C1=CC=CC(Cl)=N1)O . The InChI representation is 1S/C5H5BClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
6-Chloropyridine-2-boronic acid and its derivatives are extensively utilized in synthetic chemistry. One notable use is in Suzuki cross-coupling reactions, leading to the synthesis of various heteroarylpyridine derivatives (Smith et al., 2008). These reactions are crucial for creating complex organic compounds, including pharmaceuticals and advanced materials.
Sensing Applications
Boronic acids, including derivatives of 6-chloropyridine-2-boronic acid, have been employed in the development of fluorescent chemosensors. These sensors are instrumental in detecting carbohydrates and bioactive substances, which is critical for disease diagnosis and prevention (Huang et al., 2012).
Catalysis
In catalysis, boronic acids play a significant role. They have been used as catalysts in various chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This application illustrates the versatility of boronic acids in organic synthesis and catalysis (Hashimoto et al., 2015).
Biomedical Applications
In the biomedical field, boronic acid polymers, including those derived from 6-chloropyridine-2-boronic acid, have shown potential in treating diseases like HIV, obesity, diabetes, and cancer. These polymers are valuable due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Development of Pharmaceutical Agents
Boronic acid compounds, like 6-chloropyridine-2-boronic acid derivatives, are instrumental in developing potent enzyme inhibitors and other pharmaceutical agents. Their unique structural features make them suitable for a variety of therapeutic applications (Yang et al., 2003).
Assembly and Recognition Applications
The reversible covalent bonding nature of boronic acids, including derivatives of 6-chloropyridine-2-boronic acid, is exploited in recognition, sensing, and assembly applications. This property has been used to construct sensors, separation systems, and various molecular assemblies (Bull et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including 6-Chloropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Future research may focus on developing new reactions and improving existing methods involving these compounds. For instance, the protodeboronation of alkyl boronic esters, which is not well-developed, could be an area of future exploration .
Eigenschaften
IUPAC Name |
(6-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJTYQJAQCXFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628591 | |
| Record name | (6-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-boronic acid | |
CAS RN |
652148-90-8 | |
| Record name | (6-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


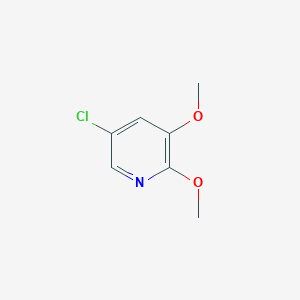
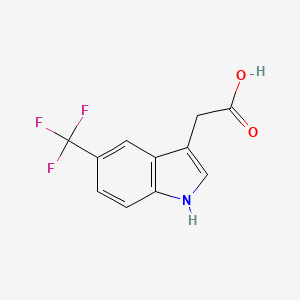
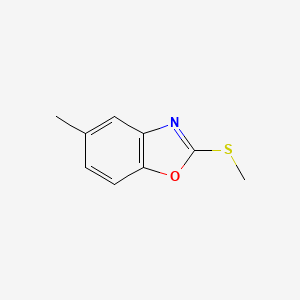
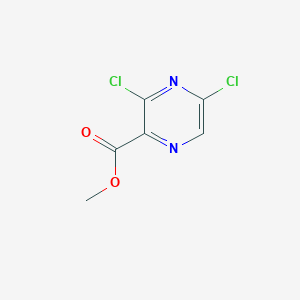
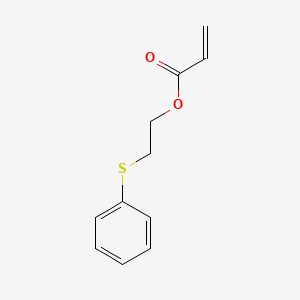
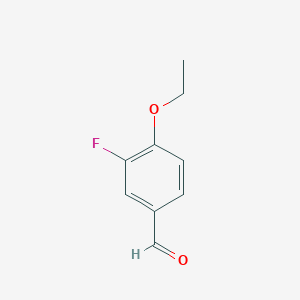
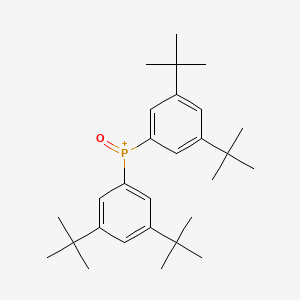
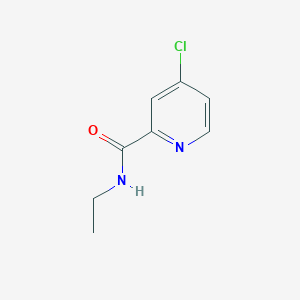
![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)

